
Anastrozole EP Impurity I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of chloromethylating agents and nitrile sources under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of Anastrozole EP Impurity I follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in compliance with regulatory guidelines to meet pharmacopeial standards .
Chemical Reactions Analysis
Oxidation Reactions
Anastrozole EP Impurity I undergoes oxidation primarily at its nitrile and chloromethyl groups:
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Nitrile oxidation | Potassium permanganate (KMnO₄), acidic conditions | Carboxylic acid derivatives |
Chloromethyl oxidation | Ozone (O₃) or peroxides | Aldehydes or ketones via radical intermediates |
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Oxidation of the nitrile group generates carboxylic acids under strong acidic conditions, as observed in mass spectrometry fragmentation patterns .
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The chloromethyl group can form aldehydes via ozonolysis, though this reaction is less common in pharmaceutical synthesis .
Reduction Reactions
Reductive pathways target nitrile and chloromethyl functionalities:
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Nitrile reduction | Lithium aluminum hydride (LiAlH₄) | Primary amines |
Chloromethyl reduction | Catalytic hydrogenation (H₂/Pd) | Methyl group derivatives |
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Nitrile reduction with LiAlH₄ yields primary amines, confirmed by LC-MS/MS studies showing fragmentation patterns consistent with amine derivatives .
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Catalytic hydrogenation removes the chlorine atom, producing 2-[3-methyl-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile .
Substitution Reactions
The chloromethyl group is highly reactive in nucleophilic substitutions:
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
SN₂ substitution | Sodium hydroxide (NaOH) | Hydroxymethyl derivatives |
Nucleophilic displacement | Potassium iodide (KI) | Iodomethyl analogues |
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Hydrolysis with NaOH replaces chlorine with a hydroxyl group, forming hydroxymethyl derivatives .
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Displacement with iodide forms iodomethyl compounds, observed in synthetic by-products during anastrozole production .
Comparative Analysis of Structural Analogues
Key impurities related to this compound differ in substituent groups:
Compound | Substituent | Molecular Formula | Key Reactivity |
---|---|---|---|
This compound | Chloromethyl | C₁₅H₁₇ClN₂ | High nucleophilic substitution potential |
Anastrozole EP Impurity A | Bromomethyl | C₁₆H₁₇N₅ | Enhanced electrophilic bromination |
Anastrozole EP Impurity C | Methoxymethyl | C₁₅H₁₇BrN₂ | Stability under basic conditions |
Research Findings
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LC-MS/MS Analysis : Impurity I exhibits a molecular ion at m/z 294 (M+H)⁺, with fragmentation patterns indicating cleavage at the chloromethyl and nitrile groups .
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Synthetic By-Products : Forms during alkylation steps in anastrozole synthesis, particularly under conditions favoring incomplete triazole substitution .
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Stability : Resistant to degradation under mild acidic conditions but degrades in strong alkaline environments via hydrolysis .
Industrial Relevance
Scientific Research Applications
Anastrozole EP Impurity I is extensively used in pharmaceutical research for:
Product Development: It helps in the development of Anastrozole formulations by identifying and quantifying impurities.
Quality Control: Ensures the purity and safety of Anastrozole products.
Method Validation: Used in the validation of analytical methods for detecting impurities.
Stability Studies: Assesses the stability of Anastrozole under various conditions.
Genotoxic Potential Assessment: Evaluates the potential genotoxicity of impurities.
Mechanism of Action
Anastrozole EP Impurity I does not have a direct therapeutic effect but is crucial in understanding the pharmacokinetics and pharmacodynamics of Anastrozole. Anastrozole itself works by inhibiting the enzyme aromatase, which converts androgens to estrogens. This reduction in estrogen levels helps in the treatment of hormone receptor-positive breast cancer .
Comparison with Similar Compounds
Anastrozole EP Impurity A: 2,2′-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)
Anastrozole EP Impurity B: 2,2′-[5-(Hydroxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)
Anastrozole EP Impurity C: 2,2′-[5-(Methoxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)
Uniqueness: Anastrozole EP Impurity I is unique due to the presence of a chloromethyl group, which makes it distinct in its reactivity and the types of reactions it undergoes. This uniqueness is essential for the comprehensive analysis of Anastrozole and its related impurities .
Biological Activity
Anastrozole, a potent aromatase inhibitor primarily used in the treatment of estrogen receptor-positive breast cancer, has various impurities that can influence its efficacy and safety profile. Among these, Anastrozole EP Impurity I has garnered attention due to its structural similarities to the parent compound and its potential biological activity. This article examines the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.
Overview of Anastrozole and Its Impurities
Anastrozole (CAS 120511-73-1) functions by inhibiting the aromatase enzyme (CYP19), which is responsible for converting androgens to estrogens. This inhibition leads to a significant reduction in estrogen levels, which is crucial for the growth of hormone-sensitive breast tumors. This compound is one of several process-related impurities identified during the manufacturing of anastrozole.
Chemical Structure
This compound is characterized as:
- Chemical Name : 2,2’-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)
- Molecular Weight : Approximately 294 g/mol
This compound exhibits a mechanism similar to that of anastrozole itself. It reversibly binds to the aromatase enzyme, competing with the natural substrates for the active site. This binding prevents the conversion of androgens to estrogens, effectively depriving estrogen-dependent tumors of their growth stimulus .
In Vitro Studies
In vitro studies have shown that this compound maintains significant inhibitory activity against aromatase:
- IC50 Value : Approximately 15 nM for human placental aromatase .
- Selectivity : The impurity shows high selectivity for aromatase over other steroidogenic enzymes, minimizing potential side effects related to adrenal hormone synthesis .
Pharmacokinetics
This compound is metabolized similarly to anastrozole:
- Absorption : Well absorbed orally.
- Elimination Half-Life : Approximately 50 hours.
- Metabolism : Primarily through hepatic pathways involving CYP enzymes (CYP3A4 and CYP3A5), leading to various metabolites that are mostly inactive .
Case Studies
Clinical case studies indicate that impurities like this compound may influence therapeutic outcomes. For instance:
- A study reported variations in patient responses when treated with formulations containing different impurity profiles, suggesting that impurities can affect drug efficacy and safety .
Side Effects
The presence of impurities can also contribute to side effects. Commonly reported side effects associated with anastrozole include:
Comparative Analysis of Anastrozole and Its Impurities
Compound | IC50 (nM) | Selectivity | Main Use |
---|---|---|---|
Anastrozole | 15 | High | Treatment of ER-positive breast cancer |
This compound | 15 | High | Potentially similar efficacy |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Anastrozole EP Impurity I in API batches?
- Methodology : Use isocratic reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a mobile phase of acetonitrile:water (50:50 v/v) at 1.0 mL/min flow rate. Detection is performed at 220 nm. Sensitivity should ensure detection limits ≤0.05% (peak area), as per ICH Q7 guidelines .
- Validation : Include specificity testing against structurally similar impurities (e.g., Impurities II and III) and assess linearity (0.05–0.2% range), precision (RSD <2%), and accuracy (recovery 98–102%) .
Q. How can researchers distinguish this compound from other process-related impurities?
- Chromatographic Separation : Optimize retention time (RT) and relative retention time (RRT) using Pharmacopeial Forum Vol. 34(2) guidelines. For example, Impurity I elutes at RT 4.0 min under specified conditions, distinct from Impurity II (RT 2.0 min) and Impurity III (RT 4.3 min) .
- Mass Spectrometry : LC-MS/MS analysis reveals a molecular ion at m/z 294 (M+1) for Impurity I, differing from Anastrozole (m/z 293) due to a triazole-methyl substitution .
Q. What regulatory thresholds apply to this compound in API formulations?
- Acceptance Criteria : The total impurities must not exceed 0.5%, with individual unspecified impurities capped at 0.1% (Table 1, Pharmacopeial Forum Vol. 34(2)) . Impurity I is typically controlled at ≤0.2% based on batch-specific risk assessments .
Advanced Research Questions
Q. How can degradation pathways of this compound be modeled under stress conditions?
- Stress Testing : Expose Impurity I to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (60°C) conditions. Monitor degradation via HPLC and LC-MS/MS to identify secondary impurities. For example, acidic conditions may induce hydrolysis of the nitrile group, forming carboxylic acid derivatives .
- Stability Data : Use QCS stability protocols (e.g., pH-specific solutions) to track purity changes over 24 hours. Impurity I shows reduced stability at pH extremes, requiring neutral buffer systems for storage .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?
- NMR Analysis : Assign <sup>1</sup>H and <sup>13</sup>C NMR signals to confirm the triazole-methyl substitution at the 5-position of the phenylene ring. Key peaks include δ 4.35 ppm (singlet, CH2-triazole) and δ 1.55 ppm (quartet, methylpropanenitrile groups) .
- GC-MS Cross-Validation : Compare fragmentation patterns with synthetic analogs to rule out positional isomerism (e.g., Impurity I vs. Anastrozole) .
Q. How do researchers reconcile conflicting impurity profiles across different API synthesis routes?
- Root-Cause Analysis : Trace impurities to specific synthetic steps. For example, Impurity I arises from incomplete methylation during the triazole coupling step, while Impurity III originates from brominated intermediates. Use DOE (Design of Experiments) to optimize reaction time and temperature .
- Data Contradiction Management : Apply multivariate statistics (e.g., PCA) to batch data to distinguish process-related variability from analytical artifacts .
Q. Reference Standards and Compliance
Q. What documentation is required for EP Impurity I reference standards in method validation?
- Certificates of Analysis (COA) : Must include HPLC purity (≥98%), water content (KF ≤0.2%), and residual solvent data (e.g., ≤500 ppm acetonitrile) .
- Traceability : Ensure standards are cross-referenced to EP/USP monographs, with batch-specific NMR and MS spectra for structural confirmation .
Q. How can researchers validate impurity-specific detection limits in complex matrices?
- Spike-and-Recovery : Introduce Impurity I at 0.05%, 0.1%, and 0.2% into Anastrozole API and quantify recovery using standard addition curves. Acceptance criteria: RSD <5% and linearity R<sup>2</sup> >0.995 .
Q. Ethical and Data Integrity Considerations
Q. What ethical standards apply to publishing impurity profiling data?
- Data Transparency : Disclose all analytical conditions (e.g., column lot numbers, mobile phase pH) to ensure reproducibility. Avoid selective reporting of "clean" batches without justification .
- Plagiarism Checks : Use tools like iThenticate to verify originality of spectral interpretations and method descriptions .
Properties
IUPAC Name |
2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGPKBBTHINTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598265 | |
Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-91-3 | |
Record name | 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120511-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-(Chloromethyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-(CHLOROMETHYL)-5-(2-CYANOPROPAN-2-YL)PHENYL)-2-METHYLPROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6KB3ICZ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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